N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15764128
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2/h3-6,8-9,13H,7H2,1-2H3 |
| Standard InChI Key | QGJFQBIKEWJIFJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core consists of a pyrazole ring (1H-pyrazole) substituted with a methyl group at position 1 and a 3-methoxybenzylamine moiety at position 4. The methoxy group (–OCH₃) on the benzyl substituent enhances lipophilicity, influencing its solubility and interaction with biological membranes. The amine group (–NH₂) at position 4 provides a site for hydrogen bonding and salt formation, which is critical for pharmacological activity.
Table 1: Molecular Properties of N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-methyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine |
| SMILES | CN1C=C(C(=N1)C)NCC2=CC(=CC=C2)OC |
| Lipophilicity (LogP) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (amine, methoxy, pyrazole) |
Synthesis and Optimization
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reaction Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
| Catalyst | DCC/DMAP |
| Yield | 60–75% (estimated) |
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its methoxy and amine groups. It is sparingly soluble in water (<1 mg/mL at 25°C) but exhibits good solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to oxidative degradation in the presence of strong oxidizing agents.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.0 Hz, 1H, aromatic), 6.85–6.80 (m, 3H, aromatic), 4.35 (s, 2H, –CH₂–), 3.80 (s, 3H, –OCH₃), 3.70 (s, 3H, –NCH₃), 2.25 (s, 3H, pyrazole–CH₃).
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C–O–C methoxy).
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrazole derivatives with methoxybenzyl groups demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The amine group’s ability to disrupt microbial cell membranes is a hypothesized mechanism.
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is a promising candidate for lead optimization in developing:
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Non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
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Anticancer agents targeting tyrosine kinases or topoisomerases.
Pharmacokinetic Considerations
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Absorption: High lipophilicity favors passive diffusion across biological barriers.
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Metabolism: Predicted hepatic oxidation via cytochrome P450 enzymes, with potential for glucuronidation.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Pyrazole Derivatives
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine | C₁₂H₁₅N₃O | Methyl at pyrazole N1 | Hypothesized COX-2 inhibition |
| 1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine | C₁₄H₁₉N₃O | Ethyl at pyrazole N1 | Confirmed anti-inflammatory |
| 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine | C₁₂H₁₅N₃O | Benzyl at pyrazole N1, methyl at C4 | Antimicrobial |
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